Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
CAS No.:
Cat. No.: VC18077391
Molecular Formula: C13H19F2NO3
Molecular Weight: 275.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19F2NO3 |
|---|---|
| Molecular Weight | 275.29 g/mol |
| IUPAC Name | tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate |
| Standard InChI | InChI=1S/C13H19F2NO3/c1-12(2,3)19-11(18)16-6-8-4-13(14,15)5-9(7-16)10(8)17/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | VWJQQWWYUYEWEW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2=O)(F)F |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The compound’s defining feature is its 3-azabicyclo[3.3.1]nonane skeleton, a bridged bicyclic system comprising a six-membered ring fused to a three-membered ring. The nitrogen atom occupies position 3, while the ketone group at position 9 and two fluorine atoms at position 7 introduce distinct electronic and steric effects. The tert-butyl carbamate (Boc) group at position 3 serves as a protective moiety, enhancing solubility and stability during synthetic manipulations.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Bicyclic System | 3-Azabicyclo[3.3.1]nonane (6+3 fused rings) |
| Substituents | - 7,7-Difluoro - 9-Oxo (ketone) - 3-tert-Butyl carbamate (Boc) |
| Molecular Formula | C₁₃H₁₉F₂NO₃ |
| Molecular Weight | 275.29 g/mol |
Electronic and Steric Effects
The electronegative fluorine atoms at position 7 induce electron-withdrawing effects, polarizing adjacent bonds and influencing reactivity in nucleophilic or electrophilic reactions. The Boc group provides steric bulk, shielding the nitrogen lone pair and modulating intermolecular interactions.
Synthetic Methodologies
Multi-Step Synthesis Overview
The synthesis of tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves sequential cyclization, fluorination, and protection steps:
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Cyclization: Formation of the azabicyclo[3.3.1]nonane core via intramolecular aldol condensation or Mannich reactions.
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Fluorination: Introduction of fluorine atoms using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride).
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Boc Protection: Reaction with di-tert-butyl dicarbonate to install the carbamate group.
Reaction Conditions
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Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
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Temperature: −78°C to 25°C, depending on the step.
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Catalysts: Lewis acids (e.g., BF₃·OEt₂) for cyclization; base (e.g., DMAP) for Boc protection.
Challenges and Optimization
Key challenges include controlling regioselectivity during fluorination and minimizing epimerization at stereocenters. Optimized protocols employ low-temperature fluorination (−40°C) and anhydrous conditions to suppress side reactions.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. The Boc group enhances stability against hydrolysis under basic conditions, making it suitable for prolonged storage.
Spectroscopic Characterization
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NMR:
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¹H NMR: Signals for tert-butyl protons (δ 1.4 ppm), bridgehead protons (δ 3.2–3.8 ppm), and fluorine-coupled protons (δ 4.5–5.0 ppm).
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¹³C NMR: Carbonyl (C=O) at δ 170–175 ppm; CF₂ at δ 110–120 ppm (JC-F ≈ 250 Hz).
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MS: Molecular ion peak at m/z 275.29 (M⁺), with fragments corresponding to Boc group loss (m/z 175.1).
Applications in Medicinal Chemistry
Case Study: Antiviral Agents
In SARS-CoV-2 main protease (Mᵖʳᵒ) inhibitors, the azabicyclo scaffold improves metabolic stability compared to linear analogs. Preliminary studies show IC₅₀ values < 1 µM for derivatives of this compound.
Comparison with Non-Fluorinated Analogs
Tert-Butyl 7-Oxo-3-Azabicyclo[3.3.1]Nonane-3-Carboxylate
The non-fluorinated analog (C₁₃H₂₁NO₃, MW 239.31 g/mol) lacks the 7,7-difluoro substituents .
Table 2: Structural and Functional Comparison
The difluoro derivative’s superior inhibitory activity highlights fluorine’s role in enhancing binding affinity.
Future Directions
Further research should explore:
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.
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Material Science Applications: Exploiting fluorine’s dielectric properties for advanced polymers.
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